molecular formula C22H23N3OS B2396153 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-69-7

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one

Cat. No.: B2396153
CAS No.: 847397-69-7
M. Wt: 377.51
InChI Key: XSCVXBRNWQSIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a synthetic compound with significant interest in various scientific fields due to its unique molecular structure and potential applications. The presence of both a benzimidazole and a pyrrolidinone moiety in the molecule suggests a multifaceted reactivity, opening doors for numerous chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one typically involves multi-step organic synthesis, starting from commercially available precursors The initial steps often include the formation of the benzimidazole core through condensation reactions between o-phenylenediamine and aldehydes or carboxylic acids

Industrial Production Methods

Industrial production of this compound would likely employ optimized synthetic routes to enhance yield and purity. This might include the use of catalytic agents to accelerate reactions, as well as continuous flow processes to ensure consistent quality and scale-up feasibility.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction: : The benzimidazole ring can be hydrogenated under high pressure to form reduced derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the pyrrolidinone carbonyl group.

Common Reagents and Conditions

  • Oxidizing agents: mCPBA (meta-Chloroperbenzoic acid), H2O2 (Hydrogen peroxide)

  • Reducing agents: H2 (Hydrogen gas) with Pd/C (Palladium on carbon)

  • Nucleophiles for substitution: Alkyl halides, amines, thiols

Major Products Formed from These Reactions

Oxidation and reduction reactions of this compound yield various oxidized or reduced derivatives, which can exhibit different properties and potential applications. Substitution reactions can introduce diverse functional groups, enhancing the compound's versatility.

Scientific Research Applications

The compound is notable for its applications in a wide range of scientific fields:

  • Chemistry: : As a building block for more complex molecules, due to its reactive sites.

  • Biology: : Potential bioactivity due to the benzimidazole core, which is present in many biologically active molecules.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: : Use as an intermediate in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one exerts its effects can vary depending on the specific application:

  • In biological systems , it may interact with specific enzymes or receptors, inhibiting or modifying their activity.

  • The molecular targets could include proteins or DNA, leading to various cellular responses.

  • The pathways involved often include signal transduction pathways that mediate cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

When compared with other similar compounds, such as other benzimidazole derivatives or pyrrolidinone-containing molecules, 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one stands out due to the presence of both functionalities in a single molecule

Similar Compounds:

  • Benzimidazole derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole, known for their bioactivity.

  • Pyrrolidinone-containing molecules: Compounds such as N-phenyl-2-pyrrolidinone, used in pharmaceuticals and as solvents.

Each of these compounds has its specific uses and properties, but the combination found in this compound provides a distinct edge in versatility and application potential.

And there you have it. Anything else you'd like to dive into about this compound?

Properties

IUPAC Name

4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,16H,1,11,13-14H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCVXBRNWQSIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.